molecular formula C21H28O2 B12546751 3,3'-Methylenebis(2-tert-butylphenol) CAS No. 848696-63-9

3,3'-Methylenebis(2-tert-butylphenol)

Cat. No.: B12546751
CAS No.: 848696-63-9
M. Wt: 312.4 g/mol
InChI Key: LAWPGBHEKVVALM-UHFFFAOYSA-N
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Description

3,3’-Methylenebis(2-tert-butylphenol): is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, including the stabilization of polymers and the prevention of oxidative degradation in materials. The compound’s chemical formula is C₂₃H₃₂O₂ , and it has a molecular weight of 340.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Methylenebis(2-tert-butylphenol) typically involves the condensation of 2-tert-butylphenol with formaldehyde. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 3,3’-Methylenebis(2-tert-butylphenol) is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain high efficiency and yield. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Methylenebis(2-tert-butylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3’-Methylenebis(2-tert-butylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 3,3’-Methylenebis(2-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This mechanism helps to prevent the oxidative degradation of materials and biological molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects .

Comparison with Similar Compounds

  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
  • 4,4’-Methylenebis(2,6-di-tert-butylphenol)

Comparison: 3,3’-Methylenebis(2-tert-butylphenol) is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in polymer stabilization and oxidative stress protection .

Properties

CAS No.

848696-63-9

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-tert-butyl-3-[(2-tert-butyl-3-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C21H28O2/c1-20(2,3)18-14(9-7-11-16(18)22)13-15-10-8-12-17(23)19(15)21(4,5)6/h7-12,22-23H,13H2,1-6H3

InChI Key

LAWPGBHEKVVALM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)CC2=C(C(=CC=C2)O)C(C)(C)C

Origin of Product

United States

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